molecular formula C20H25NO2 B5204830 2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline

2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5204830
M. Wt: 311.4 g/mol
InChI Key: DLSOTLCAYZNDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in the roots of several plant species, including Stephania tetrandra and Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention from the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. L-THP has been shown to bind to dopamine receptors and inhibit dopamine reuptake, which may contribute to its analgesic and anti-addictive effects. L-THP has also been shown to increase levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
L-THP has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: L-THP has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiolytic and antidepressant effects: L-THP has been shown to reduce anxiety and depression-like behaviors in animal models, indicating that it may be useful in the treatment of these disorders.
3. Anti-addictive effects: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Advantages and Limitations for Lab Experiments

L-THP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. L-THP is a natural compound, which makes it more biologically relevant than synthetic compounds.
2. L-THP has a relatively low toxicity profile, which makes it safer to use in lab experiments.
3. L-THP has been shown to have a variety of therapeutic effects, making it a potentially useful tool for studying the underlying mechanisms of these effects.
Limitations:
1. L-THP has a relatively short half-life, which makes it difficult to study in vivo.
2. L-THP has a low bioavailability, which makes it difficult to achieve therapeutic levels in the body.
3. L-THP has a complex mechanism of action, which makes it difficult to study in isolation.

Future Directions

There are several future directions for research on L-THP. Some of these include:
1. Further investigation of the mechanism of action of L-THP, including its effects on neurotransmitter systems in the brain.
2. Development of new drug formulations of L-THP with improved bioavailability and longer half-life.
3. Clinical trials to investigate the therapeutic potential of L-THP in humans for various disorders, including pain, anxiety, and addiction.
4. Investigation of the potential of L-THP as a tool for studying the underlying mechanisms of various therapeutic effects.
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in pain management, anxiety, depression, and addiction. While there is still much to learn about its mechanism of action and potential therapeutic uses, L-THP has shown promise in preclinical studies and warrants further investigation.

Synthesis Methods

L-THP can be synthesized using a variety of methods, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline with 2,4-dimethoxybenzyl bromide in the presence of a catalyst. Extraction from plant sources involves the isolation of L-THP from the roots of Stephania tetrandra or Corydalis yanhusuo using a variety of solvents and purification techniques.

Scientific Research Applications

L-THP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications. Some of the areas of research include:
1. Pain management: L-THP has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiety and depression: L-THP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of these disorders.
3. Addiction: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15(12-17-8-9-19(22-2)13-20(17)23-3)21-11-10-16-6-4-5-7-18(16)14-21/h4-9,13,15H,10-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSOTLCAYZNDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline

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